N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine
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Overview
Description
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine typically involves the reaction of 2-phenylquinazolin-4-ol with N,N-dimethyl-3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline-based anticancer agent.
Uniqueness
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
CAS No. |
113242-30-1 |
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Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(2-phenylquinazolin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C19H21N3O/c1-22(2)13-8-14-23-19-16-11-6-7-12-17(16)20-18(21-19)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3 |
InChI Key |
IYPFGLILNVSZHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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